3-(Thiophen-2-ylmethoxy)azetidine
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Overview
Description
3-(Thiophen-2-ylmethoxy)azetidine is a compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds .
Preparation Methods
The synthesis of azetidines, including 3-(Thiophen-2-ylmethoxy)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often involve the use of efficient and scalable synthetic routes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-(Thiophen-2-ylmethoxy)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them highly reactive under appropriate conditions . Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, methanol as a nucleophile, and various organometallic reagents for cross-coupling reactions . Major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles .
Scientific Research Applications
3-(Thiophen-2-ylmethoxy)azetidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are explored for their potential as bioactive molecules and drug candidates . They are also used in the development of polymers and chiral templates in the industry . The unique reactivity and stability of azetidines make them valuable in various fields of research .
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-ylmethoxy)azetidine involves its interaction with molecular targets and pathways in biological systems. The ring strain of azetidines facilitates the cleavage of N-C bonds, leading to the formation of reactive intermediates . These intermediates can interact with various biomolecules, influencing biological processes and pathways . The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system .
Comparison with Similar Compounds
3-(Thiophen-2-ylmethoxy)azetidine can be compared with other similar compounds, such as aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines . Pyrrolidines, on the other hand, are five-membered heterocycles with lower ring strain and reactivity . The unique four-membered ring structure of azetidines, including this compound, provides a balance between stability and reactivity, making them distinct from other nitrogen-containing heterocycles .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-3-1)6-10-7-4-9-5-7/h1-3,7,9H,4-6H2 |
InChI Key |
UNVZBNYAYKBUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=CS2 |
Origin of Product |
United States |
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